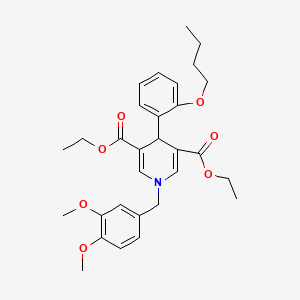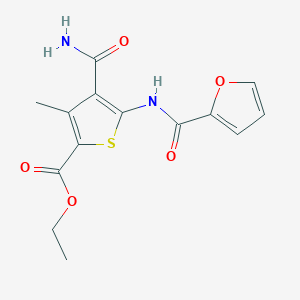
diethyl 4-(2-butoxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diethyl 4-(2-butoxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate and similar compounds often involves multi-step chemical reactions, starting from β-diketo compounds, formaldehyde, and amines, utilizing phase transfer catalysts to achieve high purity and yield. Wu Jian-yi (2001) detailed a synthesis approach for a closely related DHP compound, achieving an 88% total yield with 98% purity, which underscores the efficiency of modern synthetic methods for these compounds (Wu Jian-yi, 2001).
Molecular Structure Analysis
The molecular structure of diethyl 4-(2-butoxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate and derivatives is characterized by X-ray diffraction and spectral analyses, which reveal complex hydrogen-bonding networks and the positioning of methoxy groups. Metcalf and Holt (2000) reported on the crystal structure of methoxy-substituted diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate compounds, highlighting the hydrogen-bonding interactions that contribute to their stability and reactivity (Metcalf & Holt, 2000).
Chemical Reactions and Properties
The chemical reactivity of diethyl 4-(2-butoxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves various interactions with reagents, leading to the formation of new compounds. Nakayama et al. (1998) demonstrated how treatment with specific reagents can yield a range of products, underscoring the versatile chemistry of DHP derivatives (Nakayama et al., 1998).
Physical Properties Analysis
The physical properties of DHP compounds, including melting points, solubility, and crystalline structure, are crucial for their application in various fields. Studies like those conducted by Senge (2005) provide detailed insights into the crystalline structures formed by DHP compounds, including their hydrogen-bonded dimers and molecular inclinations (Senge, 2005).
Chemical Properties Analysis
The chemical properties of diethyl 4-(2-butoxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate, such as acidity/basicity, reactivity with various chemical agents, and stability under different conditions, are fundamental for understanding its behavior and potential applications. Research on similar compounds, such as the study by Yavari et al. (2004), reveals the potential for generating highly functionalised molecules through reactions with acetylenedicarboxylates, illustrating the rich chemistry of the DHP class (Yavari et al., 2004).
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Properties
Ester and Phosphate Formation
The compound has been explored in the context of creating carboxylic and phosphoric esters. Mitsunobu and Eguchi (1971) describe a process where dibenzyl hydrogen phosphate reacts with alcohols in the presence of diethyl azodicarboxylate and triphenylphosphine, leading to the formation of corresponding alkyl dihydrogen phosphates, showcasing the compound's role in synthesizing esters with potential applications in various chemical processes (Mitsunobu & Eguchi, 1971).
Crystal Structure and Hydrogen Bonding
Metcalf and Holt (2000) investigated the crystal structure of methoxy-substituted diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate compounds, revealing the significance of hydrogen-bonding networks. This research highlights the compound's relevance in understanding molecular interactions and the design of materials with specific structural properties (Metcalf & Holt, 2000).
Unique Chemical Reactions and Properties
Nakayama et al. (1998) explored the synthesis and unique properties of related compounds, demonstrating the versatility and reactivity of these chemical structures in forming new compounds with potential applications in materials science and organic chemistry (Nakayama et al., 1998).
Bio-based Polymer Synthesis
Pellis et al. (2019) reported on the enzymatic synthesis of lignin derivable pyridine-based polyesters, indicating the potential of using such compounds in the development of bio-based and biodegradable plastics, aligning with global efforts to reduce plastic pollution (Pellis et al., 2019).
Catalysis and Organic Synthesis
Research by Shujah et al. (2013) into bioactive diorganotin(IV) Schiff bases elucidates the compound's utility in catalysis and the synthesis of materials with antibacterial and antifungal properties, showcasing its broader implications in medicinal chemistry and materials science (Shujah et al., 2013).
Propiedades
IUPAC Name |
diethyl 4-(2-butoxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO7/c1-6-9-16-38-25-13-11-10-12-22(25)28-23(29(32)36-7-2)19-31(20-24(28)30(33)37-8-3)18-21-14-15-26(34-4)27(17-21)35-5/h10-15,17,19-20,28H,6-9,16,18H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCQJNNPTBJTTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OCC)CC3=CC(=C(C=C3)OC)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-(2-butoxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{5-[(4-iodobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5543755.png)
![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5543765.png)

![3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5543783.png)

![4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5543789.png)
![2-[(3,5-dichlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5543806.png)
![(4aS*,7aR*)-1-(4-chlorobenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543810.png)
![5-methoxy-1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5543811.png)
![3-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5543817.png)
![4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5543826.png)
![(1S*,5R*)-3-(1H-benzimidazol-2-ylmethyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543830.png)
![N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543846.png)